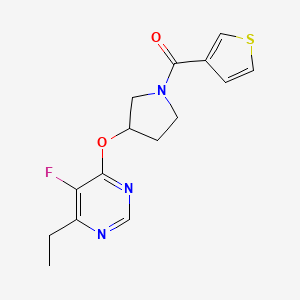

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group and a thiophen-3-yl methanone moiety.

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2S/c1-2-12-13(16)14(18-9-17-12)21-11-3-5-19(7-11)15(20)10-4-6-22-8-10/h4,6,8-9,11H,2-3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOVLUNJJAJUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The key steps include:

Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of condensation reactions involving ethyl and fluorine substituents.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization reactions involving appropriate amine precursors.

Thiophene Ring Synthesis: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.

Coupling Reactions: The final step involves coupling the synthesized rings using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrimidine or thiophene rings, while reduction may result in the formation of reduced analogs.

Scientific Research Applications

Structural Features

The molecular structure of the compound can be described as follows:

- Pyrrolidine Ring : A five-membered ring containing nitrogen, known for its role in various biological interactions.

- Thiophene Moiety : A sulfur-containing aromatic ring that contributes to the compound's electronic properties.

- Fluorinated Pyrimidine : The presence of fluorine enhances the compound's biological activity, particularly in anticancer applications.

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

The fluoropyrimidine component is known for its role in anticancer therapies, potentially enhancing the compound's efficacy against cancer cell lines. The structural features suggest interactions with nucleic acids or proteins that could influence cellular pathways associated with tumor growth and survival.

Enzyme Inhibition

Initial interaction studies show that the compound may effectively bind to specific enzymes involved in metabolic pathways. This binding could modulate enzyme activity, leading to significant biological effects. The potential for enzyme inhibition is particularly relevant in the context of drug design for diseases where enzyme dysregulation is a factor.

Neuroprotective Effects

Compounds with similar structural features have been associated with neuroprotective properties. Although empirical testing is required to confirm this hypothesis, the potential neuroprotective effects could make this compound valuable for treating neurodegenerative diseases.

Synthesis and Development

The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. Understanding the synthesis route is crucial for developing new pharmaceuticals that can target specific biological pathways effectively.

Case Studies and Research Findings

Research has highlighted various aspects of this compound's applications:

- Inhibition Studies : Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on specific kinases associated with cancer progression. For instance, analogs have demonstrated IC50 values indicating effective inhibition of kinases involved in metabolic pathways .

- Pharmacological Profiles : Further pharmacological studies are necessary to elucidate the complete biological profile and therapeutic potential of this compound. Initial findings suggest that it may serve as a lead compound for developing novel therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Features

Table 1: Structural and Functional Comparison

Notes:

- Inferred Bioactivity : The target compound’s pyrimidine and thiophene moieties are associated with anticancer, antimicrobial, and anti-inflammatory activities in analogs .

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Structural Overview

This compound is characterized by:

- A pyrrolidine ring .

- A thiophene moiety .

- A fluorinated pyrimidine derivative .

The molecular formula is , with a molecular weight of approximately 321.4 g/mol . The presence of these functional groups suggests diverse interactions with biological targets, particularly in medicinal chemistry.

Anticancer Potential

Preliminary studies indicate that the fluoropyrimidine component enhances the compound's anticancer activity. Fluorinated pyrimidines are known for their efficacy in cancer treatment as they can inhibit key enzymes involved in nucleic acid synthesis. This compound may exhibit similar properties, potentially inhibiting cancer cell proliferation and migration .

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes, possibly affecting metabolic pathways. Initial interaction studies suggest it may bind effectively to enzymes involved in cancer metabolism, which could lead to significant biological effects. Detailed kinetic analyses and binding affinity assays are necessary to confirm these findings .

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : By binding to target enzymes, it may reduce their activity, thereby disrupting metabolic pathways critical for cancer cell survival.

- Influence on Nucleic Acids : The structural components may allow interaction with nucleic acids, potentially affecting transcription and replication processes within cells .

Case Study 1: Anticancer Activity

A study examining various fluorinated pyrimidine derivatives demonstrated that compounds similar to this compound significantly inhibited proliferation in several cancer cell lines, including lung and breast cancer models. The mechanism was attributed to the disruption of DNA synthesis pathways .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that derivatives of this compound could effectively inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells. Such inhibition was linked to reduced tumor growth in preclinical models .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer agent |

| 6-Ethylpyrimidine Derivatives | Pyrimidine ring | Antiviral and anticancer |

| Benzofuran Derivatives | Benzofuran core | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis is typically required, starting with functionalization of the pyrimidine core followed by coupling with the pyrrolidinyl-thiophene moiety. Key steps include nucleophilic substitution for introducing the ethyl-fluoropyrimidine group and amide bond formation. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions .

- Purity control : High-performance liquid chromatography (HPLC) is critical for assessing yield and purity (>95% target compound) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluoropyrimidine and thiophene linkages) .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidinyl group and confirms spatial arrangement .

- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition assays : Fluoropyrimidine derivatives often target kinases or nucleotide-processing enzymes. Use fluorescence-based or radiometric assays .

- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) via MTT or resazurin assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Predict binding affinities to targets like EGFR or Aurora kinases using software (e.g., AutoDock Vina) .

- QSAR studies : Correlate substituent modifications (e.g., ethyl vs. methyl groups) with activity trends .

- MD simulations : Assess conformational stability of the pyrrolidinyl-thiophene linkage in biological matrices .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., IC₅₀ values) .

- Metabolite profiling : Identify degradation products via LC-MS to rule out off-target effects .

- Orthogonal assays : Validate kinase inhibition with both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated substrates) methods .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

- Methodology :

- Flow chemistry : Improves reproducibility and heat management for exothermic steps (e.g., fluoropyrimidine formation) .

- Quality-by-design (QbD) : Optimize parameters (temperature, solvent ratio) via DOE (Design of Experiments) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What are the limitations of current in vivo models for studying this compound’s pharmacokinetics?

- Methodology :

- Species-specific metabolism : Compare rodent vs. human liver microsomes to predict clearance rates .

- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track bioavailability .

- BBB permeability assays : Employ MDCK-MDR1 cell monolayers for CNS-targeted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.